molecular formula C13H16F3NO4S B7188173 N-[2-hydroxy-5-(trifluoromethyl)phenyl]-1-(oxan-2-yl)methanesulfonamide

N-[2-hydroxy-5-(trifluoromethyl)phenyl]-1-(oxan-2-yl)methanesulfonamide

Cat. No.: B7188173
M. Wt: 339.33 g/mol
InChI Key: KWVCTKUZJPHSQG-UHFFFAOYSA-N
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Description

N-[2-hydroxy-5-(trifluoromethyl)phenyl]-1-(oxan-2-yl)methanesulfonamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a hydroxyphenyl group, and a methanesulfonamide group

Properties

IUPAC Name

N-[2-hydroxy-5-(trifluoromethyl)phenyl]-1-(oxan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO4S/c14-13(15,16)9-4-5-12(18)11(7-9)17-22(19,20)8-10-3-1-2-6-21-10/h4-5,7,10,17-18H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVCTKUZJPHSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CS(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-5-(trifluoromethyl)phenyl]-1-(oxan-2-yl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxyphenyl Intermediate:

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Formation of the Oxan-2-yl Group: This step involves the formation of the oxan-2-yl group through cyclization reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-5-(trifluoromethyl)phenyl]-1-(oxan-2-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions may introduce new functional groups onto the phenyl ring.

Scientific Research Applications

N-[2-hydroxy-5-(trifluoromethyl)phenyl]-1-(oxan-2-yl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism by which N-[2-hydroxy-5-(trifluoromethyl)phenyl]-1-(oxan-2-yl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The hydroxy group can form hydrogen bonds with target proteins, while the sulfonamide group can interact with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide

Uniqueness

N-[2-hydroxy-5-(trifluoromethyl)phenyl]-1-(oxan-2-yl)methanesulfonamide is unique due to the presence of the oxan-2-yl group, which is not commonly found in similar compounds

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